8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine 8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17793203
InChI: InChI=1S/C10H12BrNO/c1-2-7-6-12-9-5-3-4-8(11)10(9)13-7/h3-5,7,12H,2,6H2,1H3
SMILES:
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

CAS No.:

Cat. No.: VC17793203

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine -

Specification

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name 8-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
Standard InChI InChI=1S/C10H12BrNO/c1-2-7-6-12-9-5-3-4-8(11)10(9)13-7/h3-5,7,12H,2,6H2,1H3
Standard InChI Key YYOBYGNOVQLNEE-UHFFFAOYSA-N
Canonical SMILES CCC1CNC2=C(O1)C(=CC=C2)Br

Introduction

Chemical Identity and Structural Features

8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1268118-78-0) belongs to the 1,4-benzoxazine family, featuring a bromine substituent at the 8-position and an ethyl group at the 2-position of the heterocyclic ring. Its molecular formula is C10H12BrNO\text{C}_{10}\text{H}_{12}\text{BrNO}, with a molecular weight of 242.11 g/mol . The SMILES notation (CCC1OC2=C(Br)C=CC=C2NC1) confirms the ethyl group's attachment to the oxygen-containing ring and the bromine's para orientation relative to the nitrogen atom .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H12BrNO\text{C}_{10}\text{H}_{12}\text{BrNO}
Molecular Weight242.11 g/mol
CAS Registry Number1268118-78-0
SMILESCCC1OC2=C(Br)C=CC=C2NC1
Boiling Point/Melting PointNot reported

The planar benzoxazine core enables π-π stacking interactions, while the bromine atom introduces electronic effects that influence reactivity and binding affinity .

Synthetic Methodologies

While no explicit synthesis of 8-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is documented in the literature, analogous compounds suggest feasible routes:

Williamson Ether Synthesis

Benzoxazines are typically synthesized via nucleophilic substitution between 2-nitrophenol derivatives and α-halo ketones . For example, 2-bromo-4′-methoxyacetophenone reacts with 2-nitrophenol under basic conditions to form nitro intermediates, which undergo hydrogenation and cyclization . Adapting this method, 2-bromo-1-ethyl-1-propanone could react with 5-bromo-2-nitrophenol to yield the target compound after reduction and cyclization .

Buchwald–Hartwig Amination

Palladium-catalyzed coupling reactions enable N-arylation of dihydrobenzoxazine precursors. In a study by Rashid et al., 3,4-dihydro-2H-1,4-benzoxazines were functionalized using substituted bromobenzenes under modified Buchwald–Hartwig conditions . Applying this to 8-bromo-2-ethyl derivatives would require optimizing ligands (e.g., XPhos) and bromobenzene equivalents .

CompoundActivityIC₅₀/EC₅₀Source
14f (4-NH₂ derivative)Anticancer (PC-3, MDA-MB-231)7.84–16.2 µM
6-(4-Phenylimidazolyl)AntileukemicNot reported
1,1,1-Trifluoro derivativeAntipsychoticNot reported

The presence of electron-withdrawing bromine may enhance membrane permeability, while the ethyl group could modulate metabolic stability compared to methyl analogs . Computational studies suggest that bromine's polarizability facilitates interactions with hydrophobic enzyme pockets, as seen in genistein-like binding to hormone receptors .

Physicochemical and Spectroscopic Characterization

Key analytical data for 8-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine include:

  • ¹H NMR: Expected signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.8–4.2 ppm (OCH₂ and NCH₂), and δ 6.7–7.3 ppm (aromatic protons) .

  • IR: Stretching vibrations at ~2936 cm⁻¹ (C-H aliphatic), ~1493 cm⁻¹ (C=C aromatic), and ~1267 cm⁻¹ (C-O-C) .

  • Mass Spectrometry: Molecular ion peak at m/z 242.11 (M⁺) with isotopic pattern characteristic of bromine .

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